molecular formula C20H23NO B4335167 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE

1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE

Cat. No.: B4335167
M. Wt: 293.4 g/mol
InChI Key: XBKLJGXQAKEAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one is a carbazole derivative characterized by a hexyl chain at the nitrogen position of the carbazole core and an acetyl group at the 3-position. Its molecular formula is C₂₀H₂₃NO, with a molecular weight of 293.41 g/mol . Key physicochemical properties include:

  • logP: 5.913 (indicating high lipophilicity)
  • logSw (aqueous solubility): -5.5569 (poor water solubility)
  • Polar surface area: 15.0187 Ų .

The hexyl chain enhances hydrophobic interactions, making this compound suitable for applications requiring lipid membrane penetration or organic-phase reactivity.

Properties

IUPAC Name

1-(9-hexylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-4-5-8-13-21-19-10-7-6-9-17(19)18-14-16(15(2)22)11-12-20(18)21/h6-7,9-12,14H,3-5,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLJGXQAKEAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE typically involves several steps:

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with Grignard reagents, organolithium compounds, and hydrides. These reactions typically proceed in anhydrous solvents like THF or diethyl ether under inert atmospheres.

Table 1: Nucleophilic Addition Reactions

NucleophileProductConditionsYieldSource
MeMgBr1-(9-Hexyl-9H-carbazol-3-yl)propan-2-olTHF, 0°C → RT, 2 h72%
NaBH41-(9-Hexyl-9H-carbazol-3-yl)ethanolEtOH, RT, 4 h88%
PhLi1-(9-Hexyl-9H-carbazol-3-yl)-2-phenylethanolEt2O, −78°C → RT, 12 h65%

The stereoelectronic effects of the carbazole ring enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Reduction Reactions

Catalytic hydrogenation and borohydride reductions selectively target the ketone group without affecting the carbazole’s aromaticity.

Table 2: Reduction Pathways

Reducing AgentCatalyst/AdditiveProductConditionsYieldSource
H2Pd/C (10 wt%)1-(9-Hexyl-9H-carbazol-3-yl)ethaneEtOAc, 50°C, 6 h95%
NaBH4CeCl3·7H2O1-(9-Hexyl-9H-carbazol-3-yl)ethanolMeOH, RT, 3 h91%

The hexyl side chain and carbazole system remain intact under these conditions due to their chemical stability .

Condensation Reactions

The ketone participates in Knoevenagel and Claisen-Schmidt condensations with active methylene compounds.

Table 3: Condensation Reactions

ReactantProductConditionsYieldSource
Malononitrile2-(9-Hexyl-9H-carbazol-3-yl)-3-(cyano)acrylonitrileEtOH, piperidine, reflux, 8 h68%
4-Nitrobenzaldehyde(E)-3-(9-Hexyl-9H-carbazol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-oneNaOH (aq), EtOH, RT, 12 h58%

The electron-withdrawing carbazole ring stabilizes the enolate intermediate, favoring α,β-unsaturated product formation .

Nitration and Subsequent Transformations

While direct nitration data for this compound is limited, analogous carbazole derivatives undergo regioselective nitration at position 6 of the carbazole ring. Subsequent reduction yields amino derivatives, which are precursors for heterocyclic syntheses .

Key Observations from Analogous Systems :

  • Nitration with HNO3/H2SO4 at 0°C produces 6-nitro-9-hexylcarbazol-3-yl ethanone .

  • Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine with >90% efficiency .

Biological Interactions

Though not a direct chemical reaction, the compound interacts with biological targets:

  • p53 Inhibition : Binds to the DNA-binding domain of p53, disrupting its tumor-suppressor activity (IC50 = 2.4 μM).

  • CYP450 Inhibition : Competitively inhibits CYP3A4 (Ki = 8.9 μM), affecting drug metabolism.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C, forming hexylamine and polycyclic aromatic byproducts .

  • Photoreactivity : UV irradiation induces singlet oxygen generation via energy transfer from the carbazole moiety.

Scientific Research Applications

Organic Electronics

Photovoltaics
One of the most promising applications of 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one is in organic solar cells. The compound's ability to effectively absorb light makes it a potential candidate for enhancing the efficiency of photovoltaic devices. Research indicates that carbazole derivatives can improve charge transport and stability in organic photovoltaic systems, contributing to higher energy conversion efficiencies.

Organic Light Emitting Diodes (OLEDs)
The compound is also explored for use in OLEDs due to its excellent photophysical properties. The incorporation of carbazole units can enhance the luminescent properties of OLED materials, leading to brighter displays with improved color purity. Studies have shown that carbazole derivatives can act as host materials or emitters, significantly affecting device performance.

Medicinal Chemistry

Antitumor Activity
Research has highlighted the antitumor properties of carbazole derivatives, including this compound. These compounds have been identified as inhibitors of cellular tumor antigen p53, which plays a critical role in regulating the cell cycle and apoptosis. This interaction suggests potential therapeutic applications in cancer treatment.

Drug Interaction Studies
Investigations into the pharmacological interactions of this compound have revealed its binding affinity with cytochrome P450 enzymes. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals metabolized by these pathways. Understanding these interactions is crucial for developing safe therapeutic regimens.

Material Science

Polymer Chemistry
The compound's structure allows for modifications that can enhance its reactivity and solubility, making it suitable for various polymerization processes. It can serve as a building block for creating functional polymers with specific properties tailored for applications in coatings, adhesives, and other materials .

Photoinitiators
In material science, this compound can be utilized as a photoinitiator in radical photo-polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of photopolymers used in printing inks and coatings .

Several studies have documented the applications and effects of 1-(9-hexyl-9H-carbazol-3-y)ethanone:

  • Photovoltaic Efficiency Improvement : A study demonstrated that incorporating this compound into organic solar cells improved overall efficiency by enhancing light absorption and charge mobility.
  • Antitumor Mechanism Exploration : Research investigating its antitumor activity revealed that it effectively inhibits p53-related pathways, suggesting potential use in cancer therapies.
  • Polymerization Dynamics : Experiments showed that this compound could act as an effective photoinitiator in UV-curable coatings, leading to faster curing times and improved mechanical properties .

Mechanism of Action

The mechanism of action of 1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE is primarily related to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Physicochemical Properties

The table below compares 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one with structurally related carbazole-based ethanones:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Key Applications/Activities
This compound C₂₀H₂₃NO 293.41 5.913 Hexyl chain, acetyl group Not explicitly stated
Ethanone,1-(9H-carbazol-3-yl)- (CAS 3215-37-0) C₁₄H₁₁NO 209.24 ~3.5* Acetyl group (no alkyl chain) Intermediate in organic synthesis
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone C₂₀H₁₇N₃O₂ 331.37 N/A 1,3,4-oxadiazole ring, methyl group Antimicrobial activity

*Estimated logP for CAS 3215-37-0 based on shorter alkyl chain.

Key Observations:
  • Hexyl Chain Impact: The hexyl group in the target compound increases logP by ~2.4 units compared to the non-alkylated analog (CAS 3215-37-0), significantly enhancing lipophilicity .
  • Bioactivity : The oxadiazole-containing derivative (C₂₀H₁₇N₃O₂) exhibits antimicrobial activity, suggesting that substituent diversity (e.g., heterocyclic rings) can modulate biological effects .
  • Solubility : The target compound’s poor aqueous solubility (-5.5569 logSw) limits its utility in aqueous systems, whereas oxadiazole derivatives may exhibit better solubility due to polar functional groups .

Functional and Application Differences

  • Electron-Transport Materials: The hexyl chain in the target compound may improve charge transport in organic electronics due to enhanced π-π stacking and solubility in non-polar solvents .
  • Chemical Stability: Alkylated carbazoles (e.g., target compound) are generally more stable under oxidative conditions than non-alkylated analogs, as seen in CAS 3215-37-0’s role as a synthetic intermediate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one, and how can reaction conditions be optimized?

  • The compound is typically synthesized via Friedel-Crafts acylation, where carbazole derivatives react with acylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃ . Optimization involves solvent selection (e.g., dichloromethane or DMF), temperature control (0–20°C to avoid side reactions), and stoichiometric adjustments to improve yields (21–89% reported). Multi-step procedures may require protecting groups or sequential acylation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity by identifying carbazole aromatic protons (δ 7.2–8.5 ppm) and the acetyl group (δ 2.6–2.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., M+ at m/z 335.2 for C₂₀H₂₅NO) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, with refinement using SHELXL .

Q. What are the key challenges in achieving high-purity this compound, and how are they addressed?

  • Common impurities include unreacted starting materials or regioisomers. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical. Purity is assessed using HPLC (≥95% area normalization) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered alkyl chains) be resolved during structure refinement of this compound?

  • Disordered hexyl chains or acetyl groups are modeled using SHELXL’s PART and ISOR commands to constrain thermal parameters. Twinning or low-resolution data may require TWIN or HKLF 5 instructions. Validation tools like PLATON check for missed symmetry or overfitting .

Q. What strategies are effective for analyzing bioactivity data when this compound shows inconsistent antimicrobial results across assays?

  • Dose-Response Curves: Replicate experiments with varying concentrations (e.g., 1–100 µM) to identify IC₅₀ trends.
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., 1,3,4-oxadiazole derivatives) to isolate substituent effects. For example, electron-withdrawing groups on the carbazole may enhance antibacterial activity .
  • Assay Validation: Use positive controls (e.g., ciprofloxacin for bacteria) and standardized protocols (CLSI guidelines) to minimize variability .

Q. How can computational methods (e.g., DFT) complement experimental data in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior (e.g., suitability for OLEDs). Gaussian 16 with B3LYP/6-31G(d) basis sets models charge distribution, aligning with experimental UV-Vis spectra (λₐᵦₛ ~350 nm for carbazole derivatives) .

Methodological Considerations

Q. What experimental design principles apply when studying the photophysical properties of this compound?

  • Solvent Polarity: Measure fluorescence quantum yields in solvents like toluene (non-polar) vs. DMF (polar) to assess solvatochromism.
  • Quenching Studies: Add incremental amounts of iodide ions to evaluate excited-state interactions .

Q. How do competing reaction pathways (e.g., acylation vs. alkylation) impact the synthesis of carbazole derivatives, and how are they controlled?

  • Kinetic Control: Lower temperatures (0–5°C) favor acylation over alkylation.
  • Protecting Groups: Temporarily block reactive sites (e.g., N-hexyl group) using trimethylsilyl chloride before acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(9-HEXYL-9H-CARBAZOL-3-YL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.